![molecular formula C10H15ClF3NO2 B1490437 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2098143-84-9](/img/structure/B1490437.png)
2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one
Übersicht
Beschreibung
2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one is an organic compound characterized by the presence of a chloro-substituted ethanone group attached to a pyrrolidine ring. The presence of an ethoxymethyl and trifluoromethyl group adds to its uniqueness and potential reactivity, making it a compound of significant interest in both academic and industrial chemistry circles.
Wissenschaftliche Forschungsanwendungen
This compound finds its applications in a variety of fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe or reagent in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, particularly due to its unique functional groups.
Industry: : Used in the manufacture of specialty chemicals and materials due to its reactive sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the pyrrolidine ring: : One common method is to start with 1-aminopentane, which undergoes cyclization to form pyrrolidine.
Introduction of substituents: : The ethoxymethyl and trifluoromethyl groups can be introduced using specific reagents such as ethyl iodide and trifluoromethyl iodide in the presence of a base.
Chlorination of ethanone: : The chloro group is usually added via the chlorination of an ethanone precursor, often using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial methods for producing this compound involve scaling up the laboratory methods with considerations for cost-efficiency and yield optimization. This often includes the use of automated reactors and continuous flow systems to ensure consistent and high-purity output.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitutions due to the presence of the chloro group.
Oxidation and Reduction: : The ethanone part can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: : The double bonds in the compound can partake in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: : Sodium hydroxide or potassium hydroxide in an aprotic solvent.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride under controlled conditions.
Major Products
From Substitution: : Derivatives with new nucleophiles replacing the chloro group.
From Oxidation: : Carboxylic acids.
From Reduction: : Alcohols.
Wirkmechanismus
The specific mechanism by which 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one exerts its effects depends on its application. In pharmacological contexts, it may interact with molecular targets like enzymes or receptors, modulating their activity. The ethanone group can act as an electrophile, reacting with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrrolidine derivatives, 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the simultaneous presence of ethoxymethyl and trifluoromethyl groups, which confer specific electronic and steric properties. Similar compounds include:
2-Chloro-1-[3-(methyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one: : Lacks the ethoxymethyl group.
2-Bromo-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one: : Has a bromo instead of a chloro group.
1-[3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one: : Missing the chloro substituent.
And there we have it. Hope you find this deep dive into this compound as fascinating as the compound itself!
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-17-6-7-4-15(9(16)3-11)5-8(7)10(12,13)14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAJBKWGDCVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)
![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)

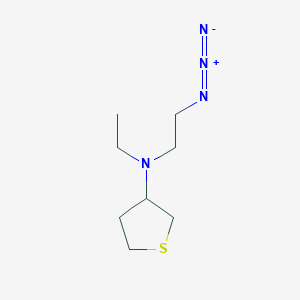
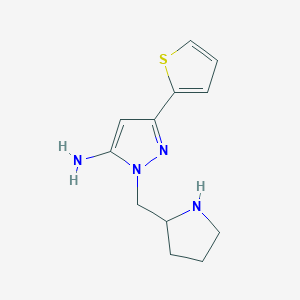
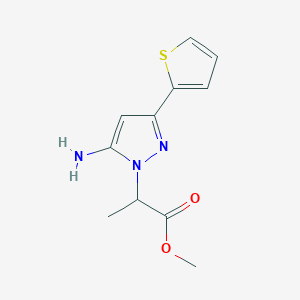
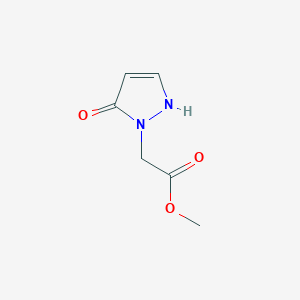
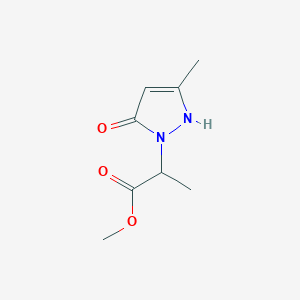
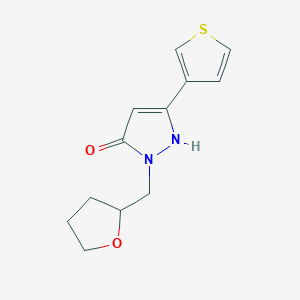
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1490369.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)
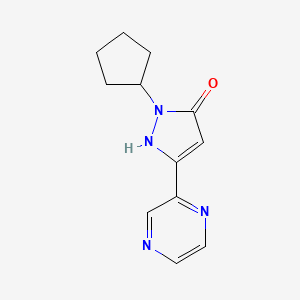
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490374.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)
